molecular formula C7H6BrClN2 B13992855 5-Bromo-2-chloro-4-cyclopropylpyrimidine

5-Bromo-2-chloro-4-cyclopropylpyrimidine

Cat. No.: B13992855
M. Wt: 233.49 g/mol
InChI Key: YOYIQEOOILSEIW-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-cyclopropylpyrimidine: is an organic compound with the molecular formula C7H6BrClN2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chloro-4-cyclopropylpyrimidine involves the reaction of 2-cyclopropylpyrimidine with bromine and chlorine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-4-cyclopropylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of antiviral and anticancer agents .

Industry: The compound is also used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-cyclopropylpyrimidine in biological systems involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

  • 5-Bromo-2-chloropyrimidine
  • 2-Chloro-5-bromopyrimidine
  • 5-Bromo-2-cyclopropylpyrimidine

Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-4-cyclopropylpyrimidine is unique due to the presence of both bromine and chlorine atoms, as well as the cyclopropyl group. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H6BrClN2

Molecular Weight

233.49 g/mol

IUPAC Name

5-bromo-2-chloro-4-cyclopropylpyrimidine

InChI

InChI=1S/C7H6BrClN2/c8-5-3-10-7(9)11-6(5)4-1-2-4/h3-4H,1-2H2

InChI Key

YOYIQEOOILSEIW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC=C2Br)Cl

Origin of Product

United States

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